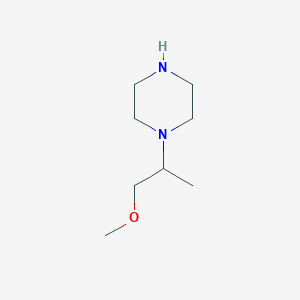

1-(1-Methoxypropan-2-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

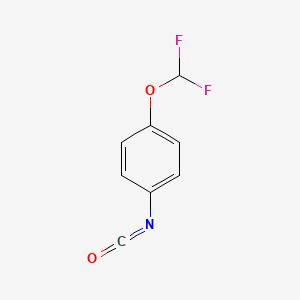

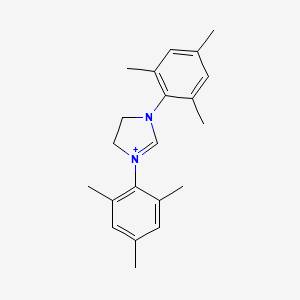

“1-(1-Methoxypropan-2-yl)piperazine” is a chemical compound with the CAS Number: 682802-89-71. It has a molecular weight of 158.241. The IUPAC name for this compound is methyl 2- (1-piperazinyl)propyl ether1. It is typically stored at room temperature and is available in liquid form1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-(1-Methoxypropan-2-yl)piperazine” from the web search results.Molecular Structure Analysis

The InChI code for “1-(1-Methoxypropan-2-yl)piperazine” is 1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H31. This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “1-(1-Methoxypropan-2-yl)piperazine” from the web search results.Physical And Chemical Properties Analysis

“1-(1-Methoxypropan-2-yl)piperazine” is a liquid at room temperature1. It has a molecular weight of 158.241. The purity of the compound is typically around 95%1.Applications De Recherche Scientifique

Novel Sigma Receptor Ligands

1-(1-Methoxypropan-2-yl)piperazine analogues have been studied for their potential in oncology, specifically as σ receptor ligands. Researchers have designed novel analogues with reduced lipophilicity to improve their therapeutic and diagnostic applications. These modifications aim to enhance the compounds' entry into tumor cells while minimizing antiproliferative activity, making them promising candidates for positron emission tomography (PET) radiotracers (Abate et al., 2011).

Stereoselective Synthesis

The compound has been utilized in the stereoselective synthesis of piperazine derivatives, showcasing the versatility of piperazine in creating structurally diverse compounds with potential pharmacological applications. This includes the exclusive formation of (1,4)-bis[(2Z)-2-cyanoalk-2-en-1-yl]piperazines and (1,4)-bis[(2E)-3-aryl-2-methoxycarbonylprop-2-en-1-yl]piperazines, demonstrating the compound's utility in organic synthesis and drug development (Basavaiah & Reddy, 2001).

Cocaine-Abuse Therapeutic Agents

Derivatives of 1-(1-Methoxypropan-2-yl)piperazine have been explored for their potential as long-acting agents in the treatment of cocaine abuse. These derivatives show significant affinity for the dopamine transporter, suggesting their utility in developing therapeutic agents for substance abuse disorders. The specific modifications in the compounds' structure aim to achieve high selectivity and potency for the dopamine transporter, making them potential candidates for cocaine-abuse treatment (Hsin et al., 2002).

Dopaminergic Ligands

The compound has also been a part of research in developing dopaminergic ligands, particularly for mapping the dopamine D2 receptor binding site. This research is crucial for understanding dopaminergic signaling pathways and developing drugs targeting dopaminergic disorders, such as Parkinson's disease and schizophrenia. The synthesis of these compounds and their evaluation for affinity toward the D2 receptor contribute to the broader understanding of dopaminergic function and its pharmacological modulation (Penjišević et al., 2016).

Crystal Structure and Computational Analysis

Further, the compound's derivatives have been subject to crystal structure studies and computational analysis to understand their molecular properties better. This research provides insights into the compounds' reactive sites, aiding in the design of more effective and selective pharmacological agents. The detailed structural and computational analysis helps in predicting the biological activity of these compounds and optimizing their pharmacological profiles (Kumara et al., 2017).

Safety And Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive1. The hazard statements associated with it include H314, which means it causes severe skin burns and eye damage1. Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes1.

Orientations Futures

Unfortunately, I couldn’t find specific information on the future directions of “1-(1-Methoxypropan-2-yl)piperazine” from the web search results.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe!

Propriétés

IUPAC Name |

1-(1-methoxypropan-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFUHFBTNNTORE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371592 |

Source

|

| Record name | 1-(1-methoxypropan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methoxypropan-2-yl)piperazine | |

CAS RN |

682802-89-7 |

Source

|

| Record name | 1-(1-methoxypropan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.